molecular formula C18H17N3O3S B2614342 1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide CAS No. 1281691-22-2

1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide

Cat. No.: B2614342
CAS No.: 1281691-22-2
M. Wt: 355.41
InChI Key: RPPUXBWBYJEEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Synthetic Pathways for Sulfonyl Compounds : Sulfonyl and aroylindoles, similar to the compound , have been synthesized for their significant antiviral and anticancer activities. These compounds, particularly those with trifluoromethyl groups, are synthesized using a copper-catalyzed cyclization approach, highlighting the importance of sulfonyl derivatives in medicinal chemistry (López et al., 2017).

  • Electrochemical Evaluation of Sulfonylhydrazides : Sulfonylhydrazide derivatives have been evaluated as corrosion inhibitors for carbon steel, demonstrating the application of sulfonyl compounds in industrial processes and materials science. Their effectiveness as inhibitors underscores the versatile chemical properties of sulfonyl derivatives (Ichchou et al., 2019).

Biological Activities

  • Anti-HIV Activities : Novel indolyl aryl sulfones, structurally related to sulfonylindoles, have shown potent anti-HIV-1 activities. These compounds are active against HIV-1 strains carrying NNRTI resistance mutations, indicating the potential of sulfonyl derivatives in antiviral drug development (Silvestri et al., 2003).

  • Antimicrobial and Antifungal Activities : A study on sulfonylhydrazides and their derivatives revealed antimicrobial activities against various bacterial strains, emphasizing the role of sulfonyl compounds in developing new antimicrobial agents. This research suggests the utility of these compounds in combating microbial resistance (Aslan et al., 2012).

Properties

IUPAC Name

1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-21-13-16(15-9-5-6-10-17(15)21)18(22)19-20-25(23,24)12-11-14-7-3-2-4-8-14/h2-13,20H,1H3,(H,19,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPUXBWBYJEEEJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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